5-(2-Chlorophenyl)pyridin-2-amine
Description
5-(2-Chlorophenyl)pyridin-2-amine is a heterocyclic aromatic compound featuring a pyridine ring substituted with an amine group at position 2 and a 2-chlorophenyl group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. It is frequently utilized in the synthesis of kinase inhibitors and other bioactive molecules due to its ability to modulate enzyme activity through hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
5-(2-chlorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-10-4-2-1-3-9(10)8-5-6-11(13)14-7-8/h1-7H,(H2,13,14) |
InChI Key |
IYEZYIQUFDKFOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₈ClN₂
- Molecular Weight : 203.65 g/mol
- Solubility: Moderate in polar organic solvents (e.g., DMSO, ethanol) but low in water due to the hydrophobic chlorophenyl group .
- Synthetic Routes : Typically synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution reactions, as described in protocols for analogous pyridin-2-amine derivatives .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyridin-2-amine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:
Pharmacological and Physicochemical Data
Table 1: Comparative Physicochemical Properties
| Property | 5-(2-Cl-Ph) | 5-(4-Cl-Ph) | 5-Fluoro | 5-CF₃ | 5-(4-NH₂-Ph) |
|---|---|---|---|---|---|
| LogP | 2.8 | 2.7 | 2.1 | 3.5 | 1.9 |
| Water Solubility (mg/mL) | 0.15 | 0.22 | 0.35 | 0.08 | 0.45 |
| Melting Point (°C) | 145–148 | 162–165 | 130–133 | 178–181 | 195–198 |
Notes:
Preparation Methods
Reaction Design and Mechanism
The most efficient method for synthesizing 5-(2-chlorophenyl)pyridin-2-amine involves a base-promoted cascade reaction utilizing N-propargylic β-enaminones and formamides. This strategy leverages in situ-generated 1,4-oxazepine intermediates, which undergo nucleophilic attack by formamides followed by spontaneous deformylation to yield 2-aminopyridines (Fig. 1). The 2-chlorophenyl group is introduced via the β-enaminone component, where the propargyl terminal bears the aromatic substituent.
Mechanistic Steps :
- 1,4-Oxazepine Formation : Base-induced cyclization of N-propargylic β-enaminones generates strained 1,4-oxazepine intermediates.
- Nucleophilic Addition : Formamides attack the electrophilic oxazepine carbon, facilitated by the formyl group’s activating effect.
- Ring Opening and Aromatization : The intermediate undergoes β-elimination, forming the pyridine core.
- Traceless Deformylation : Spontaneous removal of the formyl group liberates the free amine.
Optimization and Scope
Reaction optimization using NaOH in DMSO at room temperature achieved 75% yield for model substrates. Critical parameters include:
| Parameter | Optimal Condition | Yield Impact (±%) |
|---|---|---|
| Base | NaOH | +15 vs. KOH |
| Solvent | DMSO | +25 vs. DMF |
| Temperature | 25°C | +30 vs. 50°C |
| Enaminone Substituent | Electron-withdrawing | +16 vs. donating |
Substrates with electron-withdrawing 2-chlorophenyl groups exhibited superior yields (82–88%) compared to electron-donating analogs (42–73%). The method tolerates diverse formamides, including aliphatic and heteroaromatic variants, though steric hindrance at the propargyl position reduces efficiency by ~20%.
Synthetic Procedure
- Charge a flask with N-propargylic β-enaminone (1.0 equiv, 2-chlorophenyl-substituted), formamide (1.2 equiv), and DMSO (0.1 M).
- Add NaOH (2.0 equiv) and stir at 25°C for 12 h.
- Quench with H2O, extract with EtOAc, and purify via silica chromatography.
Yield : 84% (average for 2-chlorophenyl derivatives)
Purity : >95% (HPLC)
Comparative Analysis of Alternative Methods
Chichibabin Pyridine Synthesis
The classical Chichibabin reaction (pyridine amination via NaNH2) proves ineffective for introducing pre-formed aryl groups like 2-chlorophenyl. Attempts to incorporate such substituents via this route result in <10% yields due to poor regioselectivity.
Challenges and Solutions in 5-Position Functionalization
Regiochemical Control
Achieving exclusive C5 substitution on the pyridine ring demands careful substrate design. Computational studies indicate that the 1,4-oxazepine intermediate’s strain directs nucleophilic attack to the para position relative to the nascent amine. This effect is amplified when electron-withdrawing groups (e.g., 2-Cl) stabilize the transition state.
Byproduct Management
The cascade reaction generates H2O and sodium formate, which are removed via aqueous extraction. Residual formate (<0.5% by NMR) poses no significant purification challenges.
Scalability and Industrial Relevance
Kilogram-Scale Production
Pilot-scale trials (1 kg batch) demonstrated consistent 80–82% yields with:
- 12 h reaction time
- 98% DMSO recovery via vacuum distillation
- 99.2% product purity after crystallization
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| β-Enaminone precursor | 120 |
| Formamide | 35 |
| NaOH | 2 |
| DMSO | 50 (recycled) |
Total : $207/kg vs. $450/kg for metal-catalyzed routes
Q & A
Q. What are the standard synthetic routes for preparing 5-(2-Chlorophenyl)pyridin-2-amine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves condensation reactions between substituted pyridin-2-amines and aromatic aldehydes. For example, 5-substituted pyridin-2-amine derivatives are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, followed by reduction of nitro groups to amines . Key intermediates are characterized using:
- 1H NMR (600 MHz, DMSO-d6): Chemical shifts (δ) for aromatic protons (e.g., 6.45–7.76 ppm) and aliphatic protons (e.g., 1.06–4.13 ppm) confirm regiochemistry .
- LCMS (ESI): Molecular ion peaks (e.g., m/z 221–263 [M+H]+) validate molecular weight .
- Elemental analysis: Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values .
Q. How do substituents on the pyridine ring influence the reactivity and stability of this compound?
Methodological Answer: Electron-withdrawing groups (e.g., chlorine at the 2-position) enhance stability by reducing electron density on the pyridine ring, which minimizes oxidative degradation. Steric effects from bulky substituents (e.g., morpholine or piperazine groups) can hinder nucleophilic attack at the amine group, as shown in analogs like 5-(4-methylpiperazin-1-yl)pyridin-2-amine . Computational studies (e.g., density functional theory) can predict substituent effects on charge distribution and reaction pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer: Optimization strategies include:
- Catalyst screening: Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions improve regioselectivity .
- Temperature control: Reactions performed at 80–100°C in DMF or DMSO enhance solubility of aromatic intermediates .
- Solvent effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions .
Validation via kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) and reproducibility tests (≥3 independent trials) is critical .
Q. How can QSAR models guide the design of this compound derivatives with enhanced antibacterial activity?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models using software like MOE 2006.08 identify key parameters:
- Lipophilicity (Log P): Optimal Log P values (e.g., 1.5–3.0) correlate with membrane permeability .
- Steric parameters (e.g., SMR): Bulky substituents at the 4-position of the pyridine ring improve steric complementarity with bacterial enzyme active sites .
- Electronic effects: Electron-deficient aromatic rings enhance interactions with bacterial DNA gyrase .
Experimental validation involves synthesizing derivatives with targeted properties and testing against Gram-positive/negative bacterial strains .
Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound analogs be resolved?
Methodological Answer: Discrepancies often arise from:
- Solvent effects: DMSO-d6 vs. CDCl3 cause shifts in aromatic proton signals (e.g., Δδ ≈ 0.2–0.5 ppm) .
- Hydrogen bonding: Intermolecular H-bonding (e.g., amine-pyridine interactions) broadens NH₂ signals, as seen in 3-chloropyridin-2-amine crystal structures .
Resolution strategies:- Use DEPT-135 NMR to distinguish CH, CH₂, and CH₃ groups.
- Perform X-ray crystallography to confirm molecular geometry and hydrogen-bonding networks .
Q. What intermolecular interactions dominate the solid-state packing of this compound derivatives?
Methodological Answer: X-ray studies of analogs (e.g., 3-chloropyridin-2-amine) reveal:
- N–H⋯N hydrogen bonds: Form cyclic dimers (R₂²(8) motif) between amine and pyridine groups .
- Cl⋯Cl interactions: Short contacts (~3.28 Å) contribute to layered packing .
- π-π stacking: Offset stacking of aromatic rings (distance ~3.5 Å) stabilizes crystal lattices .
These interactions guide co-crystal design for improved solubility or stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
